REACTION_CXSMILES
|
[CH:1]([CH:3]=[CH2:4])=[O:2].[F:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:14]([CH:21]([CH3:23])[CH3:22])[CH:13]=2)=[CH:8][CH:7]=1.P(Cl)(Cl)(Cl)=O.O>C(#N)C>[F:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:14]([CH:21]([CH3:23])[CH3:22])[C:13]=2[CH:4]=[CH:3][CH:1]=[O:2])=[CH:8][CH:7]=1
|
Name
|
acrolein
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
|
Quantity
|
130.7 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C1=CN(C2=CC=CC=C12)C(C)C
|
Name
|
|
Quantity
|
114.6 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
128 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
acrolein
|
Quantity
|
116.9 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
|
Quantity
|
145 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
under stirring at 60° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise in 60 minutes
|
Duration
|
60 min
|
Type
|
FILTRATION
|
Details
|
is filtered on Buchner
|
Type
|
WASH
|
Details
|
washed with water (250 ml×3)
|
Type
|
DISSOLUTION
|
Details
|
The wet solid (131 g) is dissolved in toluene (1050 ml)
|
Type
|
ADDITION
|
Details
|
celite (2.7 g) and charcoal (4 g) are added
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
After filtration of the solid
|
Type
|
WASH
|
Details
|
the mixture is washed with water (500 ml×2)
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Type
|
DISTILLATION
|
Details
|
the organic solvent is distilled off at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved at 75° C. with isopropanol (260 ml)
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled at 10° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered on Buchner
|
Type
|
WASH
|
Details
|
washed with isopropanol (60 ml×3)
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. under vacuum
|
Type
|
CUSTOM
|
Details
|
84.2 g (53% molar yield) of the product
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C1=C(N(C2=CC=CC=C12)C(C)C)C=CC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |